Plasma Metabolite Abundance: Axitinib Sulfoxide (M12) vs. Axitinib N-Glucuronide (M7) vs. Parent Drug
Axitinib sulfoxide (M12) is a major circulating metabolite in humans, but its abundance is significantly lower than that of the primary metabolite axitinib N-glucuronide (M7) and the parent drug. In a [14C]-labeled human mass balance study, the relative proportions of total radioactivity (0-12 h plasma) were: axitinib N-glucuronide (M7) 50.4%, parent axitinib 22.5%, and axitinib sulfoxide (M12) 16.2% [1]. This quantitative distribution establishes M12 as a specific, lower-abundance marker requiring dedicated analytical sensitivity and differentiation from the predominant glucuronide conjugate.
| Evidence Dimension | Relative abundance in human plasma (0-12 h) as percentage of total radioactivity |
|---|---|
| Target Compound Data | 16.2% |
| Comparator Or Baseline | Axitinib N-glucuronide (M7): 50.4%; Parent axitinib: 22.5% |
| Quantified Difference | M7 is ~3.1× more abundant than M12; parent is ~1.4× more abundant than M12 |
| Conditions | Single oral dose of 5 mg (100 μCi) [14C]axitinib in fasted healthy human subjects (N=8), plasma collected 0-12 h |
Why This Matters
Procurement of authentic Axitinib sulfoxide reference standard is essential for accurate quantification of this specific metabolite in plasma, as its lower abundance relative to M7 necessitates method sensitivity and specificity that cannot be achieved with a surrogate compound.
- [1] Smith BJ, Wu EY, Klamerus KJ, Pithavala Y, Pool WF, Hee B, Dalvie DK, Deese AJ, Bu HZ, Kang P. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metab Dispos. 2014 May;42(5):918-31. doi: 10.1124/dmd.113.056531. View Source
